Comparison of Calculated Physicochemical Parameters: 4-Acetyl-2-(2-methylthiazol-4-yl)thiazole vs. 2'-Acetyl-[2,4'-bithiazole]-4-carboxylic Acid
The target compound exhibits distinct calculated physicochemical properties compared to its carboxylic acid analog, 2'-acetyl-[2,4'-bithiazole]-4-carboxylic acid (CAS: 21313-30-4). The carboxylic acid derivative possesses a topological polar surface area (TPSA) of 137 Ų and a predicted XLogP of 1.6 [1], whereas the target compound has a TPSA of 99.33 Ų and a calculated LogP of 2.77760 . These differences have direct implications for membrane permeability predictions and solubility profiles in fragment-based drug discovery campaigns [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.78 |
| Comparator Or Baseline | 2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid: XLogP = 1.6 |
| Quantified Difference | Δ LogP ≈ 1.18 (target compound more lipophilic) |
| Conditions | Calculated values from ChemSrc and Chem960 databases |
Why This Matters
Higher LogP indicates superior membrane permeability potential for the target compound, making it a more suitable scaffold for lead optimization targeting intracellular proteins compared to the more polar carboxylic acid analog.
- [1] Chem960. 21313-30-4 ([2,4'-Bithiazole]-4-carboxylic acid, 2'-acetyl-). Accessed 2025. View Source
- [2] TargetMol. 4-Acetyl-2-(2-methylthiazol-4-yl)thiazole (Fr13391) Product Page. Accessed 2025. View Source
